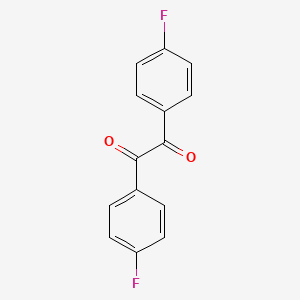

4,4'-Difluorobenzil

Description

Historical Context and Evolution of Research on Aromatic Diketone Compounds

The study of aromatic aldehydes and ketones dates back to the 19th century with the isolation of benzaldehyde. numberanalytics.com These compounds, featuring a carbonyl group directly attached to an aromatic ring, are fundamental intermediates in organic synthesis. numberanalytics.com The subset of aromatic 1,2-diketones, to which 4,4'-Difluorobenzil belongs, has been a subject of interest for over a century, with the Claisen condensation being a classical method for their synthesis since 1887. researchgate.netnih.gov

Historically, research on aromatic diketones focused on their synthesis, spectroscopic properties, and photochemical reactions. lsu.edursc.orgmdpi.com Their ability to undergo various transformations, including cyclization and condensation reactions, has made them valuable precursors for a wide range of heterocyclic compounds. abacademies.orgscirp.org The development of new synthetic methods and a deeper understanding of their reactivity has continually expanded their role in chemistry. waseda.jp

Significance of Peripheral Fluorine Substitution in Aromatic Diketones for Research Trajectories

The strategic placement of fluorine atoms on the periphery of aromatic diketones, as seen in this compound, profoundly influences the molecule's properties and reactivity, opening up new avenues of research. rsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to the molecule. rsc.organnualreviews.org

The presence of fluorine can:

Enhance Reactivity: Fluorine's electron-withdrawing nature can activate the aromatic ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult for unsubstituted aromatic rings. masterorganicchemistry.com This makes fluorinated aromatic compounds valuable intermediates for synthesizing more complex molecules. masterorganicchemistry.comchemimpex.com

Modify Biological Activity: In medicinal chemistry, the introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. annualreviews.orgnih.gov Fluorinated compounds are found in a wide array of pharmaceuticals, including anticancer and anti-HIV agents. scirp.org

Tune Material Properties: In materials science, incorporating fluorine can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. sciengine.comaip.org

The "fluorine effect" is a well-established concept that has driven significant research into fluorinated organic compounds, with this compound serving as a prime example of its application in the diketone family.

Current Research Landscape and Emerging Trends for this compound as a Synthetic Intermediate and Functional Scaffold

Currently, this compound is recognized as a versatile and crucial intermediate in both organic synthesis and materials science. chemimpex.com The ongoing research landscape is characterized by its use in the synthesis of high-performance polymers, pharmaceuticals, and other specialty chemicals. datainsightsmarket.com

Emerging trends include:

Synthesis of Advanced Polymers: this compound is used as a monomer in the synthesis of poly(ether-α-diketone)s through nucleophilic substitution reactions. chemicalbook.com The resulting fluorinated polymers exhibit desirable properties for high-temperature applications and advanced electronics. aip.org

Pharmaceutical and Agrochemical Development: The compound serves as a key starting material for creating complex molecules with potential biological activity. chemimpex.comtocopharm.com For instance, it is a precursor for synthesizing fluorinated 1,2,4-triazine (B1199460) derivatives, which are investigated for their medicinal properties. scirp.org

Photochemical Applications: The photochemistry of aromatic diketones is a continuing area of interest. rsc.org this compound is explored for its potential in photochemical studies and as a fluorescent probe. chemimpex.com Its photoexcited state can initiate various chemical transformations. cam.ac.uk

Green Chemistry: In line with the broader trend towards sustainable chemistry, research is also focusing on developing more efficient and environmentally friendly methods for synthesizing and utilizing compounds like this compound. abacademies.orgmdpi.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 579-39-5 chemimpex.com |

| Molecular Formula | C₁₄H₈F₂O₂ chemimpex.com |

| Molecular Weight | 246.21 g/mol chemimpex.com |

| Appearance | Light orange to yellow to green powder to crystal chemimpex.com |

| Melting Point | 120-124 °C chemimpex.com |

| Solubility | Sparingly soluble in water guidechem.com |

The continued exploration of this compound's reactivity and applications promises to yield further innovations in both fundamental and applied chemical research.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Benzaldehyde |

| 4,4'-dimethyl Benzil (B1666583) |

| Benzil |

| Diazepam |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKULQOUSCHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060374 | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-39-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Difluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,4 Difluorobenzil and Its Derivatives

Established Synthetic Pathways for 4,4'-Difluorobenzil

Established methods for the synthesis of this compound primarily rely on the oxidation of difluorodiphenylmethane (B1598357) precursors and other related routes.

A prominent industrial method for producing 4,4'-difluorobenzophenone (B49673), a direct precursor to this compound, involves a two-step process starting from fluorobenzene (B45895). google.comgoogle.com In the first step, fluorobenzene is reacted with formaldehyde (B43269), catalyzed by organic sulfonic acids, to yield difluorodiphenylmethane (DFDPM). google.comgoogle.com This reaction typically produces an isomeric mixture of DFDPM. google.com The subsequent step involves the oxidation of this DFDPM mixture with nitric acid to produce 4,4'-difluorobenzophenone. google.comgoogle.com The desired 4,4'-isomer is then isolated in a pure form through recrystallization. google.com

The reaction conditions for the initial condensation of fluorobenzene and formaldehyde are crucial for optimizing the yield of the desired 4,4'-difluorodiphenylmethane isomer. The use of fluorobenzenesulfonic acid as a catalyst is preferred. google.com Reaction temperatures are generally maintained between -15°C and 70°C, with a more favorable isomer ratio of 4,4'-DFDPM to 2,4'-DFDPM achieved at lower temperatures. google.comgoogle.com The oxidation step with nitric acid is typically carried out at temperatures ranging from 50°C to 130°C. google.com

Table 1: Reaction Parameters for the Synthesis of 4,4'-Difluorobenzophenone from Fluorobenzene

| Parameter | Step 1: Condensation | Step 2: Oxidation |

| Reactants | Fluorobenzene, Formaldehyde | Difluorodiphenylmethane (isomer mixture) |

| Catalyst | Organic Sulfonic Acids (e.g., Fluorobenzenesulfonic acid) | - |

| Oxidizing Agent | - | Nitric Acid or Oxygen google.comgoogle.com |

| Temperature | -15°C to 70°C google.com | 50°C to 130°C google.com |

| Solvent | Fluorobenzene google.com | Not specified |

| Product | Difluorodiphenylmethane (isomer mixture) | 4,4'-Difluorobenzophenone |

This table summarizes the key reaction parameters for the two-step synthesis of 4,4'-difluorobenzophenone, a precursor to this compound.

Alternative pathways to this compound and its precursors have also been explored. One such method involves the reaction of fluorobenzene with carbon monoxide and oxygen in an autoclave using a noble metal catalyst to produce 4,4'-difluorobenzophenone. google.com Another approach is through nucleophilic aromatic substitution (SNAr), where a nitro or halide group on a benzophenone (B1666685) derivative is exchanged for a fluorine atom using reagents like potassium fluoride (B91410) at elevated temperatures. google.com

Furthermore, this compound can be synthesized through the condensation of appropriate precursors. For instance, it is used in the preparation of 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine. chemicalbook.com

Oxidative Preparations from Difluorodiphenylmethane Precursors

Novel and Green Synthesis Approaches for this compound and its Analogues

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound and its derivatives. These approaches often utilize surfactants and one-pot procedures to enhance reaction rates and yields while minimizing waste.

Surfactants have been effectively employed to facilitate the synthesis of derivatives of this compound. In one study, the synthesis of pyrimidino-4,6-(2,4-diazepine) derivatives was achieved through a one-pot condensation reaction of 1,2-diketones, including this compound, and 4,6-diaminopyrimidines using the cationic surfactant cetyltrimethylammonium bromide (CTAB). alliedacademies.org The use of this compound in this reaction resulted in a better yield and shorter reaction time compared to other benzil (B1666583) derivatives. alliedacademies.org This highlights the activating effect of the fluorine substituents. The synthesis was carried out in ethanol (B145695), chosen for its less toxic and economical nature. alliedacademies.org

Another green synthetic protocol utilized a surfactant-mediated system for the synthesis of quinazolinone and spiroquinazolinone heterocycles in aqueous media at room temperature. ej-chem.org While this study did not specifically use this compound, it demonstrates the potential of surfactant-based methodologies for the synthesis of related heterocyclic compounds, which could be adapted for this compound derivatives. ej-chem.org

One-pot syntheses offer significant advantages by combining multiple reaction steps in a single vessel, thereby reducing waste and simplifying purification processes. numberanalytics.comwikipedia.org this compound serves as a valuable reactant in such procedures for the synthesis of complex heterocyclic systems.

For example, fluorinated 1,2,4-triazine (B1199460) derivatives have been synthesized by refluxing this compound with aminoguanidine (B1677879) bicarbonate in n-butanol. scirp.orgscirp.org This one-pot reaction provides a direct route to 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine, a key intermediate for various biologically active compounds. scirp.orgscirp.org

Table 2: One-Pot Synthesis of 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield | Melting Point |

| This compound | Aminoguanidine bicarbonate | n-Butanol | Reflux | 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine | 75% | 208-209°C |

This table details the reactants, conditions, and outcomes of the one-pot synthesis of a key triazine derivative from this compound. scirp.org

Surfactant-Mediated Syntheses of this compound Derivatives

Synthesis of Advanced Derivatives and Analogues of this compound

The reactivity of the diketone functionality in this compound makes it a versatile starting material for the synthesis of a wide array of advanced derivatives and analogues. These derivatives often exhibit interesting photophysical properties or biological activities.

For instance, this compound is a precursor for the synthesis of poly(ether-α-diketone)s through a nucleophilic substitution reaction with bisphenol A. chemicalbook.com It also undergoes direct condensation with diamines, such as ethylenediamine (B42938) and 1,2-diaminopropane (B80664), to form pyrazine (B50134) derivatives like 4,4'-difluoro-2,3-diphenylpyrazine (DPPF) and 4,4'-difluoro-5-methyl-2,3-diphenylpyrazine (MDPPF), respectively. chemicalbook.com Condensation with 1,2-phenylenediamine yields 2,3-bis(4-fluorophenyl)quinoxaline (B8790275). chemicalbook.com

Furthermore, this compound has been utilized as a photoredox mediator in visible-light-induced reactions, demonstrating its utility in modern synthetic organic chemistry. acs.orgacs.org Its reaction with benzylurea (B1666796) and phenethylurea (B1617125) has also been investigated. chemicalbook.com

Preparation of this compound-Derived Heterocyclic Compounds (e.g., Quinoxalines, Triazines, Thienopyrazines)

The condensation of the 1,2-dicarbonyl moiety of this compound with various binucleophilic reagents is a primary and efficient route for the synthesis of a wide range of heterocyclic compounds.

Quinoxalines: Quinoxaline (B1680401) derivatives are readily synthesized through the condensation reaction of this compound with ortho-diaminoarenes. mdpi.com For instance, the reaction with 1,2-phenylenediamine yields 2,3-bis(4-fluorophenyl)quinoxaline. chemicalbook.com This reaction can be catalyzed by various agents, including lead dichloride (PbCl₂), which has been shown to be an efficient and inexpensive catalyst for this transformation, affording high yields in short reaction times at room temperature. scispace.com Similarly, condensing this compound with 2,3-diaminonaphthalene (B165487) using a surfactant like Cetyl Trimethyl Ammonium Bromide (CTAB) in ethanol provides a one-pot synthesis for naphthalene-fused quinoxaline derivatives. orientjchem.org Research has indicated that using this compound in these reactions can lead to better yields and shorter reaction times compared to other benzil derivatives like 4,4'-dimethylbenzil. orientjchem.org

Triazines: The synthesis of 1,2,4-triazine systems can be achieved by reacting this compound with compounds containing a hydrazine-amide or similar functional group. Refluxing this compound with thiosemicarbazide (B42300) in glacial acetic acid produces 3-mercapto-5,6-di(4'-fluorophenyl)-1,2,4-triazine. scirp.org In a similar fashion, reacting it with aminoguanidine bicarbonate in n-butanol yields 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine. scirp.org These amino-triazines serve as important intermediates for creating more complex fused heterocyclic systems. scirp.org

Thienopyrazines: this compound is also a suitable starting material for preparing thienopyrazine derivatives. chemicalbook.com The condensation reaction with 3,4-diaminothiophene (B2735483) dihydrochloride (B599025) leads to the formation of 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine. tu-dortmund.de This class of compounds is of interest in materials science.

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Heterocycle Class | Reagent(s) | Catalyst/Solvent | Product | Reference(s) |

| Quinoxaline | 1,2-Phenylenediamine | PbCl₂ / Ethanol | 2,3-Bis(4-fluorophenyl)quinoxaline | chemicalbook.comscispace.com |

| Naphthoquinoxaline | 2,3-Diaminonaphthalene | CTAB / Ethanol/HCl | Dibenzo[a,c]bis(4-fluorophenyl)phenazine | orientjchem.org |

| Triazine | Thiosemicarbazide | Acetic Acid | 3-Mercapto-5,6-di(4'-fluorophenyl)-1,2,4-triazine | scirp.org |

| Triazine | Aminoguanidine bicarbonate | n-Butanol | 3-Amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine | scirp.org |

| Thienopyrazine | 3,4-Diaminothiophene dihydrochloride | - | 2,3-Bis(4-fluorophenyl)thieno[3,4-b]pyrazine | tu-dortmund.de |

Nucleophilic Substitution Reactions in this compound Derivatization

The fluorine atoms on the phenyl rings of this compound are activated towards nucleophilic aromatic substitution (SNA_r) by the electron-withdrawing effect of the adjacent carbonyl groups. This reactivity allows for the introduction of various functional groups, providing a powerful tool for derivatization.

The nucleophilic substitution of this compound with amines has been studied to synthesize symmetrical and asymmetrical 4,4'-bis(dialkylamino)benzils. researchgate.net When primary amines are used in this reaction, both substitution of the fluorine atoms and condensation with the carbonyl groups can occur. researchgate.net The azide (B81097) ion (N₃⁻), being a potent nucleophile, can also participate in substitution reactions. masterorganicchemistry.com These reactions typically involve attacking a carbon atom and displacing a leaving group, a fundamental process in forming new bonds. masterorganicchemistry.comtutorchase.com This reactivity is crucial for creating more complex molecules and is a cornerstone of modern organic synthesis. chemimpex.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Substrate | Product Type | Reference(s) |

| Dialkylamines | This compound | 4,4'-Bis(dialkylamino)benzils | researchgate.net |

| Primary Amines | This compound | Substituted and condensed products | researchgate.net |

| Bisphenol A | This compound | Poly(ether-α-diketone)s | chemicalbook.com |

Synthesis of Polymeric Systems Incorporating this compound Moieties

The ability of this compound to undergo aromatic nucleophilic substitution with bisphenols makes it a valuable monomer for the synthesis of high-performance polymers. chemimpex.comresearchgate.net This step-growth polymerization method is used to create poly(arylene ether diketone)s, a class of polymers known for their thermal stability and mechanical strength. researchgate.netnih.gov

The polymerization is typically carried out by reacting this compound with various bisphenols in the presence of a weak base, such as anhydrous potassium carbonate, in a high-boiling polar aprotic solvent like diphenylsulfone or N,N-Dimethylacetamide (DMAc) at elevated temperatures. researchgate.netnih.gov The properties of the resulting polymers, such as their glass transition temperature (Tg), are highly dependent on the structure of the bisphenol monomer used. researchgate.net For example, poly(arylene ether diketone)s prepared from this compound and different bisphenols have exhibited inherent viscosities ranging from 0.51 to 0.63 dL/g and glass transition temperatures between 136°C and 217°C. researchgate.net This synthetic route provides a method to tailor polymer properties for specific applications in advanced materials. chemimpex.com

Table 3: Polymerization of this compound with Bisphenols

| Bisphenol Monomer | Polymerization Conditions | Resulting Polymer | Polymer Properties | Reference(s) |

| Bisphenol A | K₂CO₃, Diphenylsulfone, High Temp. | Poly(arylene ether diketone) | Inherent Viscosity: 0.51-0.63 dL/g; Tg: 136-217°C | chemicalbook.comresearchgate.net |

| Bisphenol Fluorene (B118485) (BHPF) | K₂CO₃, DMAc, High Temp. | Copolymerized Poly(aryl ether ketone) | High molecular weight (72.793 × 10³ kg/mol ) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluorobenzil

Fundamental Reaction Pathways of 4,4'-Difluorobenzil

This compound serves as a versatile substrate for various nucleophilic reactions, attributed to the electrophilic nature of its carbonyl carbons. The fluorine substituents on the phenyl rings further influence its reactivity. This compound readily undergoes nucleophilic addition reactions, where a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate can then be protonated to yield an alcohol.

Furthermore, this compound is susceptible to nucleophilic substitution reactions. For instance, it reacts with amines to yield bis(dialkylamino)benzils. researchgate.net When primary amines are used, a combination of substitution and condensation reactions can occur. researchgate.net The unique electronic properties conferred by the fluorine atoms enhance the compound's reactivity towards nucleophiles. cymitquimica.com The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide ion intermediate. libretexts.org

In some cases, the reaction can proceed through a nucleophilic addition-elimination mechanism, particularly with nitrogen nucleophiles like ammonia (B1221849) and primary amines. savemyexams.com This involves the initial addition of the nucleophile to the carbonyl group, followed by the elimination of a small molecule, such as water.

This compound is a key precursor in condensation reactions, particularly with diamines, to synthesize a variety of heterocyclic compounds and polymers. chemicalbook.in These reactions typically involve the formation of a new ring system by the reaction of the two carbonyl groups of this compound with the two amino groups of the diamine. ibchem.comsavemyexams.com

A prominent example is the synthesis of quinoxaline (B1680401) derivatives through the condensation of this compound with o-phenylenediamines. chemicalbook.inscispace.com This reaction is often catalyzed by acids or metal salts, such as lead dichloride, and can be carried out under mild conditions with high yields. scispace.com The resulting 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) and its derivatives are of interest in materials science and medicinal chemistry. chemicalbook.inscispace.com

Similarly, condensation with other diamines like ethylenediamine (B42938) and 1,2-diaminopropane (B80664) yields pyrazine (B50134) derivatives. chemicalbook.in The reaction with 2,3-diaminonaphthalene (B165487) produces naphthalene-based quinoxaline derivatives, and studies have shown that using this compound can lead to better yields and shorter reaction times compared to other benzil (B1666583) derivatives. orientjchem.org Furthermore, the condensation of this compound with 4,6-diaminopyrimidines has been employed to synthesize pyrimidine-based diazepine (B8756704) derivatives. abacademies.orgalliedacademies.org

The general mechanism for these condensation reactions involves the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form a C=N bond. A subsequent intramolecular reaction of the second amino group with the remaining carbonyl group, followed by another dehydration step, leads to the formation of the heterocyclic ring. openstax.org

Table 1: Examples of Condensation Reactions with this compound

| Diamine/Related Nucleophile | Product Type | Reference |

| o-Phenylenediamine | Quinoxaline derivative | chemicalbook.inscispace.com |

| Ethylenediamine | Pyrazine derivative | chemicalbook.in |

| 1,2-Diaminopropane | Pyrazine derivative | chemicalbook.in |

| 2,3-Diaminonaphthalene | Naphthalene-based quinoxaline | orientjchem.org |

| 4,6-Diaminopyrimidines | Pyrimidine-based diazepine | abacademies.orgalliedacademies.org |

| Bisphenol A | Poly(ether-α-diketone) | chemicalbook.in |

| Benzylurea (B1666796) | Not specified | chemicalbook.in |

| Phenethylurea (B1617125) | Not specified | chemicalbook.in |

| Fe₂(SH)₂(CO)₆ | Adduct Fe₂S₂C₂(OH)₂(C₆H₄-4-F)₂₆ | chemicalbook.in |

Nucleophilic Additions and Substitutions with this compound

Mechanistic Elucidation of this compound Transformations

The transformation of this compound proceeds through various transient species known as reaction intermediates. wikipedia.orgslideshare.netallen.in In nucleophilic addition reactions, the primary intermediate is a tetrahedral alkoxide ion, formed when a nucleophile attacks a carbonyl carbon. libretexts.org The stability and subsequent reactivity of this intermediate are crucial in determining the final product.

In condensation reactions with diamines, the mechanism involves several intermediates. After the initial nucleophilic attack of an amine group on a carbonyl carbon, a carbinolamine intermediate is formed. This intermediate then dehydrates to form an imine (Schiff base). A subsequent intramolecular cyclization and further dehydration lead to the final heterocyclic product.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the structure and energy of these intermediates, helping to elucidate the reaction pathway. mdpi.com For example, in the nucleophilic substitution of similar aromatic compounds, a two-step mechanism involving a stable intermediate has been calculated. mdpi.com While specific studies on this compound are not detailed in the provided results, the general principles of identifying and characterizing reaction intermediates through experimental techniques like spectroscopy and trapping experiments, as well as theoretical calculations, are applicable. wikipedia.orguoanbar.edu.iq

The kinetics and thermodynamics of reactions involving this compound are influenced by factors such as the nature of the reactants, solvent, and temperature. numberanalytics.comnih.gov In condensation reactions, the rate can be significantly affected by the electronic nature of the substituents on the benzil moiety. For instance, the reaction of this compound to form quinoxaline derivatives is reported to be more efficient in terms of yield and reaction time compared to benzils with electron-donating groups. orientjchem.orgabacademies.orgalliedacademies.org This suggests that the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the reaction rate. masterorganicchemistry.comsci-hub.se

The fluorine atoms at the 4 and 4' positions of the benzil structure play a significant role in modulating its chemical reactivity. cymitquimica.compen2print.org The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbons. cymitquimica.com This enhanced electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted benzil. orientjchem.orgabacademies.org

This effect is evident in condensation reactions where this compound often provides higher yields and requires shorter reaction times. orientjchem.orgabacademies.orgalliedacademies.org The fluorine substituents can also influence the stability of the molecule and its reaction intermediates. cymitquimica.compen2print.org Furthermore, the presence of fluorine can affect the spectroscopic properties of the molecule. For example, the C=O stretching frequency in the infrared spectrum of this compound is higher than that of 4,4'-dimethoxybenzil (B72200), indicating a stronger carbonyl bond due to the electron-withdrawing nature of fluorine.

In addition to electronic effects, fluorine substitution can impact the physical properties of the resulting products, such as in the synthesis of polymers where it can enhance chemical resistance and durability. chemimpex.com Computational studies have also been used to analyze the effect of halogen substitution on the reactivity and physicochemical properties of benzil derivatives. nih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

Photochemical Reactivity and Photoredox Transformations Involving this compound

This compound is a versatile compound that participates in various photochemical reactions, acting as a photoredox mediator. acs.orgnih.govchemimpex.com Its unique properties make it valuable in the synthesis of complex organic molecules and advanced materials. chemimpex.com

In the realm of photoredox catalysis, this compound serves as an inexpensive and commercially available organic photoredox mediator. nih.gov When activated by visible light, it can induce the generation of radicals, facilitating a variety of chemical transformations. acs.orgnih.gov One notable application is in three-component fluoroalkylation reactions, where it is used in conjunction with a chiral-at-rhodium Lewis acid catalyst. nih.gov

The photochemical process begins with the photoexcitation of this compound. This excited state is capable of inducing a single electron transfer (SET) from a suitable donor. nih.govuni-marburg.de For instance, in the fluoroalkylation reaction, the photoexcited this compound oxidizes perfluoroalkyl sulfinates to generate perfluoroalkyl radicals. acs.orgnih.gov These highly reactive radicals are then trapped by electron-rich carbon-carbon double bonds to form α-oxy carbon-centered radicals. A subsequent stereocontrolled reaction with an acceptor-substituted alkene yields complex fluoroalkyl-containing chiral compounds. nih.gov This methodology allows for the formation of two carbon-carbon bonds with high enantioselectivities. acs.orgnih.gov

Mechanistic studies have provided strong evidence for the role of this compound as a photoredox mediator that operates through a single electron transfer mechanism. uni-marburg.de Experiments have shown that photoexcited this compound can be quenched by certain reagents in a concentration-dependent manner, which is indicative of a SET process rather than a hydrogen atom transfer (HAT) mechanism. uni-marburg.de For comparison, known HAT inducers like anthraquinone (B42736) and 9-fluorenone (B1672902) were found to be ineffective in promoting the same reaction, further supporting the SET pathway for this compound. uni-marburg.de

The following table summarizes a representative photoredox reaction involving this compound:

| Reaction Type | Catalyst System | Role of this compound | Key Mechanistic Step | Outcome | Reference |

| Asymmetric Three-Component Fluoroalkylation | Chiral-at-rhodium Lewis acid | Photoredox Mediator | Single electron transfer from perfluoroalkyl sulfinates | Synthesis of complex fluoroalkyl-containing chiral compounds with high enantioselectivity | nih.gov |

Advanced Spectroscopic Characterization of 4,4 Difluorobenzil and Its Systems

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. eag.comedinst.com In the case of 4,4'-Difluorobenzil, the FT-IR spectrum provides direct evidence for its key structural features. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. nih.govresearchgate.net

A crucial aspect of the FT-IR analysis of this compound is the identification of the carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band in the region of 1600-1800 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the phenyl rings can influence the exact position of this peak. Additionally, the spectrum will exhibit characteristic peaks for the C-F stretching vibrations and the aromatic C-C stretching vibrations. The analysis of these vibrational modes, often performed using techniques like the KBr wafer method, allows for a comprehensive structural confirmation of the molecule. nih.gov

Table 1: Characteristic FT-IR Peaks for this compound This interactive table summarizes the key vibrational frequencies observed in the FT-IR spectrum of this compound and their corresponding assignments.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1600-1800 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-F Stretch | 1100-1300 | Strong |

| Aromatic C-H Bending | 700-900 | Medium-Weak |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light from a molecule. nih.govlabmanager.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for examining the "vibrational fingerprints" of this compound and its derivatives. sciencedaily.commdpi.comspectroscopyonline.com The Raman spectrum of this compound, often obtained using an FT-Raman spectrometer, reveals detailed information about its molecular structure. nih.gov

The functionalization of this compound leads to predictable changes in its Raman spectrum. preprints.orgmdpi.com For instance, the introduction of new functional groups will give rise to new characteristic Raman peaks, allowing for the confirmation of successful chemical modifications. preprints.orgmdpi.com The study of these spectral changes is crucial for understanding how derivatization impacts the molecular structure and, consequently, the material's properties. preprints.orgmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms. researchgate.netyoutube.com For this compound, a combination of ¹H, ¹³C, and sometimes ¹⁹F NMR is employed to confirm its structure. nih.govresearchgate.netchemicalbook.comfu-berlin.de

The ¹H NMR spectrum of this compound shows signals corresponding to the aromatic protons. The coupling patterns and chemical shifts of these protons provide information about their positions on the phenyl rings. The ¹³C NMR spectrum reveals the chemical shifts of all the carbon atoms in the molecule, including the carbonyl carbons and the aromatic carbons. The presence of fluorine atoms influences the chemical shifts of the adjacent carbon atoms, providing further structural confirmation. spectrabase.com In some cases, two isomers may be observed in the NMR spectrum. fu-berlin.de

Table 2: NMR Data for this compound This interactive table presents typical chemical shift ranges for the different nuclei in this compound.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet |

| ¹³C (Carbonyl) | 190 - 200 | Singlet |

| ¹³C (Aromatic) | 115 - 165 | Multiplet |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent used. spectrabase.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Visible and fluorescence spectroscopy, are used to study the electronic transitions within a molecule. These methods provide insights into the electronic structure and photophysical properties of this compound and its derivatives.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edunumberanalytics.com The UV-Visible spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule, such as π → π* and n → π* transitions. uomustansiriyah.edu.iqslideshare.net

The position and intensity of these absorption bands are influenced by the molecular structure, including the presence of the fluorine atoms and the diketone moiety. numberanalytics.com The study of the UV-Visible spectra of this compound and its derivatives is important for understanding their electronic properties and for applications in areas such as photocatalysis. researchgate.netkoreascience.kr The solvent can also play a role in the observed absorption maxima. uomustansiriyah.edu.iq

Table 3: Typical Electronic Transitions in this compound This interactive table outlines the common electronic transitions observed in the UV-Visible spectrum of this compound.

| Transition | Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 300 - 500 | Involves the excitation of a non-bonding electron (from the oxygen atoms) to a π antibonding orbital. |

Note: The specific λmax values depend on the solvent and the specific derivative of this compound.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. wiley-vch.dehoriba.com While this compound itself may not be strongly fluorescent, its derivatives can be designed to exhibit fluorescence, making them useful as fluorescent probes. chemimpex.comnih.govnih.gov

The development of fluorescent probes from this compound involves modifying its structure to enhance its fluorescence quantum yield and to introduce selectivity for specific analytes or environments. mdpi.com These probes can be used for various applications, including biological imaging, where they can be used to visualize cellular processes in real-time. chemimpex.commdpi.com The fluorescence properties, such as the emission wavelength and intensity, can be sensitive to the local environment, including polarity and viscosity. vlabs.ac.in

UV-Visible Spectroscopy for Characterizing Electronic Transitions in this compound Compounds

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elucidating the structure of organic compounds like this compound. The molecular formula of this compound is C₁₄H₈F₂O₂, corresponding to a molecular weight of approximately 246.21 g/mol . nih.gov In mass spectrometry, this would be observed as the molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 246.

The fragmentation of the energetically unstable molecular ion provides a "fingerprint" that helps to confirm the molecule's structure. wikipedia.org For ketones, a major fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org In the case of this compound, the central bond between the two carbonyl carbons is susceptible to cleavage. Additionally, cleavage between a carbonyl carbon and the adjacent fluorophenyl ring is highly probable.

The expected fragmentation pattern for this compound would involve the following key steps:

α-Cleavage: The primary fragmentation involves the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of a fluorobenzoyl cation. This fragment is expected to be highly abundant due to its stability.

Subsequent Fragmentation: The fluorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to produce a fluorophenyl cation.

These fragmentation processes result in characteristic peaks in the mass spectrum that confirm the presence of the fluorophenyl and benzoyl moieties within the parent molecule. The analysis of these patterns is crucial for verifying the identity of this compound in a sample. wikipedia.orgresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula | Identity |

| 246 | [C₁₄H₈F₂O₂]⁺· | Molecular Ion (M⁺·) |

| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Advanced Characterization Techniques in the Context of this compound-Derived Materials

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of crystalline solids. iastate.edu By analyzing the pattern of diffracted X-rays from a single crystal, the precise geometry, bond lengths, and bond angles of a molecule can be determined. iastate.edu For polycrystalline or powdered samples, powder X-ray diffraction (PXRD) provides information about phase purity and the crystal lattice parameters. iastate.eduresearchgate.net

The crystal structure of this compound has been determined using single-crystal XRD. nih.gov This analysis reveals the spatial orientation of the two fluorophenyl rings relative to the central dicarbonyl (ethanedione) linker. Such structural data is vital for understanding intermolecular interactions, such as π-π stacking or other non-covalent forces, which dictate the material's bulk properties. In studies of polymorphic compounds, XRD is used to differentiate between different crystal forms (polymorphs), which may exhibit distinct physical properties. nih.gov For instance, comparisons with related benzil (B1666583) derivatives show that substituents significantly influence the crystal lattice symmetry, with unsubstituted benzil being triclinic and 4,4'-dimethoxybenzil (B72200) being monoclinic.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data typically obtained from CIF file |

| Space Group | Data typically obtained from CIF file |

| Unit Cell a (Å) | Data typically obtained from CIF file |

| Unit Cell b (Å) | Data typically-obtained from CIF file |

| Unit Cell c (Å) | Data typically obtained from CIF file |

| Angles (α, β, γ) | Data typically obtained from CIF file |

| CCDC Number | 700608 |

Note: Detailed unit cell parameters are available through the Cambridge Crystallographic Data Centre (CCDC) using the provided number. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and microstructure of materials derived from this compound, such as polymers or nanocomposites. researchgate.netmdpi.com

Scanning Electron Microscopy (SEM) scans a sample's surface with a focused electron beam to produce high-resolution images of its topography. mdpi.commeasurlabs.com It is ideal for visualizing surface features, particle shapes, and the distribution of different phases in a composite material. labmanager.com For instance, in a polymer synthesized using this compound, SEM could be used to study the surface texture of a molded part or the morphology of polymer fibers. researchgate.net

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultra-thin specimen. measurlabs.com This allows for the visualization of the internal structure of a material at a much higher resolution than SEM, even down to the atomic level. labmanager.com In the context of this compound-derived materials, TEM would be essential for examining the dispersion of nanoparticles within a polymer matrix or identifying defects and crystal lattice structures in nanomaterials. mdpi.com While TEM provides superior resolution, SEM can analyze larger sample areas and generally requires less intensive sample preparation. measurlabs.comlabmanager.com

Elemental analysis is crucial for verifying that a synthesized compound, such as this compound or a derivative, has the correct elemental composition. researchgate.net

Combustion Analysis is a classic method for determining the mass percentages of carbon, hydrogen, and nitrogen. researchgate.net For this compound (C₁₄H₈F₂O₂), this technique would be used to confirm the carbon and hydrogen content, providing a measure of sample purity. tcichemicals.com

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) and Wavelength-Dispersive X-ray Spectroscopy (WDS) are often coupled with scanning electron microscopes. labmanager.com These techniques analyze the characteristic X-rays emitted from a sample when struck by the electron beam, allowing for qualitative and quantitative elemental analysis of a specific area. This is particularly useful for mapping the elemental distribution on the surface of a derived material, confirming, for example, the uniform incorporation of fluorine from the this compound monomer into a polymer.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of a sample, often at trace levels. The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. While more commonly used for metals and inorganic materials, it can be adapted for the analysis of organometallic or polymer samples after appropriate digestion.

These techniques are frequently used in combination to provide a complete picture of the composition of this compound-containing materials. researchgate.netfu-berlin.dekoreascience.kr

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mat-cs.comtainstruments.com It is widely used to evaluate the thermal stability and decomposition behavior of polymeric materials. openaccessjournals.comresearchgate.net

Key information obtained from the TGA of a this compound-containing polymer includes:

Onset of Decomposition: The temperature at which the polymer begins to lose weight, indicating the start of thermal degradation.

Decomposition Profile: The shape of the curve reveals whether the decomposition occurs in single or multiple steps.

Maximum Decomposition Temperature: The temperature at which the rate of weight loss is highest (often determined from the derivative of the TGA curve, DTG).

Char Yield: The percentage of residual mass remaining at the end of the experiment, which can be an indicator of flame retardancy. researchgate.net

The presence of the aromatic rings and fluorine atoms in the this compound moiety is generally expected to enhance the thermal stability of a polymer compared to its non-fluorinated or aliphatic counterparts.

Table 3: Information Derived from TGA for a Hypothetical Polymer Containing this compound

| TGA Parameter | Typical Information Provided |

| T_onset (Onset Decomposition Temperature) | The temperature at which the polymer's thermal stability limit is reached. |

| T_max (Maximum Decomposition Temperature) | Indicates the point of most rapid degradation, related to the stability of specific chemical bonds. |

| Mass Loss (%) | Quantifies the amount of volatile products released at different temperature stages. |

| Residual Mass at T > 600°C (%) | The amount of carbonaceous char formed, which correlates with flame retardant properties. |

Computational Chemistry and Theoretical Studies on 4,4 Difluorobenzil

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. rsdjournal.org For 4,4'-difluorobenzil, these calculations are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. ekb.egrsc.org It is used to study the structural and electronic properties of this compound and its derivatives. researchgate.netekb.egmdpi.com DFT calculations, often employing hybrid functionals like B3LYP, can determine optimized geometries, vibrational frequencies, and electronic properties. ekb.egorientjchem.org These theoretical investigations are instrumental in understanding the impact of substituents on the molecule's properties. ekb.egrsc.org For instance, DFT studies can analyze how different functional groups attached to the phenyl rings of the benzil (B1666583) core influence its electronic and reactive characteristics. rsc.orgresearchgate.net

The insights from DFT are not limited to the ground state; they can also be used to explore excited states and the tautomeric forms of molecules. ekb.eg The reliability of DFT calculations is often validated by comparing the computed results with experimental data, such as X-ray diffraction data for molecular geometry. orientjchem.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.comnih.gov A smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, analysis of its HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. orientjchem.orgajchem-a.com The distribution of these orbitals across the molecule indicates the regions of electron density that are most available to participate in chemical reactions. orientjchem.org This analysis is fundamental in predicting how this compound will interact with other reagents in various chemical processes, including pericyclic reactions like the Diels-Alder reaction. imperial.ac.ukmasterorganicchemistry.com

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. ajchem-a.com |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | An indicator of chemical reactivity and stability. ajchem-a.comresearchgate.net |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Can be estimated from EHOMO (I ≈ -EHOMO). ajchem-a.com |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Can be estimated from ELUMO (A ≈ -ELUMO). ajchem-a.com |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. | Calculated as χ = (I + A) / 2. ajchem-a.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated as η = (I - A) / 2. ajchem-a.com |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η). | Indicates the polarizability of the molecule. ajchem-a.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ajchem-a.com |

This table provides a general overview of the parameters. Specific values for this compound would require dedicated computational studies.

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. primescholars.comfaccts.deijcrar.com By calculating the vibrational frequencies of a molecule, its IR and Raman spectra can be simulated. faccts.deresearchgate.net These theoretical spectra are often scaled to better match experimental results and aid in the assignment of vibrational modes. researchgate.net For this compound, such calculations can provide a detailed understanding of its vibrational properties. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netijcrar.com The calculated absorption maxima correspond to transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. ijcrar.com Comparing the computed UV-Vis spectrum with the experimental one helps to confirm the electronic structure and can provide insights into the nature of the electronic excitations. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) of this compound for Predicting Chemical Behavior

Molecular Dynamics and Simulation Techniques Applied to this compound Systems

While quantum chemical calculations are excellent for understanding the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules in a system. nih.gov MD simulations can provide insights into the conformational changes of this compound and its interactions in different environments, such as in various solvents or within a crystal lattice. espublisher.comcopernicus.org These simulations are valuable for understanding macroscopic properties based on molecular-level behavior. For instance, MD can be used to study the binding affinity of a molecule to a receptor, a crucial aspect of drug discovery. nih.govespublisher.com

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Theoretical chemistry plays a vital role in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. savemyexams.comlibretexts.org By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with each step. mdpi.com For reactions involving this compound, theoretical studies can help to understand how it participates in reactions such as reductions, additions, or condensations. masterorganicchemistry.com For example, DFT calculations can be used to investigate the mechanism of a reaction initiated by radicals, determining which reaction pathway is more favorable. mdpi.com This level of detail is often difficult to obtain through experimental means alone.

Integration of Machine Learning and Artificial Intelligence in this compound Research for Property Prediction and Design

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry, capable of accelerating the discovery and design of new molecules and materials. mit.educecam.orgresearchgate.net These approaches can be trained on large datasets of chemical information to predict the properties of new compounds, including those similar to this compound. osti.govnih.gov For instance, ML models can be developed to predict various physicochemical and biological properties based on a molecule's structure. nih.gov

The integration of AI with computational chemistry can create a powerful workflow for materials and drug discovery. nih.govresearchgate.netrfi.ac.uk AI can be used to screen vast chemical spaces for molecules with desired properties, and then quantum chemical calculations can be used to validate the predictions for the most promising candidates. cecam.org This synergy has the potential to significantly reduce the time and cost associated with the development of new functional materials and pharmaceuticals. researchgate.netfrontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 4,4 Difluorobenzil in Advanced Materials Science

Polymer and Copolymer Synthesis and Characterization

4,4'-Difluorobenzil serves as a key monomer or precursor in the synthesis of a range of functional polymers and copolymers. Its reactivity allows for its integration into polymer backbones, influencing the final properties of the material.

This compound is a crucial starting material for the creation of aromatic polyether ketones (PEKs), a class of high-performance polymers renowned for their exceptional thermal stability and chemical resistance. google.comgoogle.com Polyether ether ketones (PEEK) and PEK, in particular, exhibit high melting points (above 330°C) and are widely used in demanding applications. google.com The synthesis of these polymers often involves a high-temperature polycondensation reaction. For instance, polyether ether ketones can be synthesized from 4,4'-difluorobenzophenone (B49673) (a related compound, sometimes used interchangeably in literature with this compound in the context of PEEK synthesis) and hydroquinone (B1673460) in a sulfolane (B150427) medium with potassium carbonate. researchgate.netresearchgate.net

The integration of fluorine atoms from this compound enhances the polymer's properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the superior thermal and chemical stability of the resulting polymers. chemimpex.com Research has explored various synthetic routes to optimize the properties of these polymers, including acceptor-catalytic polycondensation to produce soluble polyetheretherketones under milder conditions. sysrevpharm.org

Table 1: Properties of High-Performance Polymers Derived from Fluorinated Monomers

| Polymer Type | Key Monomers | Typical Properties | Applications |

|---|---|---|---|

| Polyether ether ketone (PEEK) | 4,4'-difluorobenzophenone, Hydroquinone | High thermal stability (>330°C melting point), excellent chemical resistance, high mechanical strength. google.comresearchgate.nethardiepolymers.com | Aerospace, medical implants, electronics, demanding industrial components. hardiepolymers.comresearchgate.net |

| Polyether ketone (PEK) | 4,4'-difluorobenzophenone | Similar to PEEK, with high heat resistance and chemical inertness. google.com | High-performance engineering applications. hardiepolymers.com |

This table summarizes general properties and applications. Specific values can vary based on the exact synthesis conditions and comonomers used.

The term "functional polymer" describes polymers designed with specific chemical groups to achieve a particular purpose or property. advancedsciencenews.com The incorporation of this compound moieties can be used to create such functional polymers with tailored characteristics. The diketone functionality in this compound offers reactive sites for further chemical modifications, allowing for the introduction of various functional groups into the polymer structure. This versatility enables the development of materials for a wide array of applications, from specialized industrial uses to biomedical devices. sk-fp.comquimidroga.com

For instance, the fluorine atoms contribute to low surface energy and hydrophobicity, which can be advantageous for creating coatings with non-stick or water-repellent properties. Furthermore, the rigid aromatic structure of the benzil (B1666583) unit can enhance the mechanical strength and dimensional stability of the polymer. By carefully selecting co-monomers and controlling the polymerization process, researchers can fine-tune the properties of the resulting polymers to meet the demands of specific applications.

Integration of this compound into High-Performance Polymers (e.g., Polyether Ketones)

Optoelectronic Materials and Devices Based on this compound Derived Structures

The electronic properties of this compound and its derivatives make them promising candidates for use in optoelectronic materials and devices. The conjugated system within the molecule, combined with the electron-withdrawing nature of the fluorine atoms, influences its behavior in the presence of light and electric fields. nih.gov

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. ill.eu This structure is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics. researchgate.netrsc.org this compound can be used as a precursor to synthesize conjugated polymers. The benzil unit can be incorporated into the polymer backbone, and its electronic properties can be tuned by the introduction of the fluorine atoms. mdpi.com

Computational studies have investigated the electronic structure of this compound, revealing details about its frontier molecular orbitals (HOMO and LUMO) which are crucial for understanding its electronic transitions and charge transport properties. nih.gov The major UV absorption for this compound is predicted to be around 271.83 nm, arising from electronic transitions between these orbitals. nih.gov These fundamental properties are essential for designing new conjugated polymers with specific absorption and emission characteristics for optoelectronic applications.

The unique electronic and optical properties of materials derived from this compound suggest their potential use in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). nazariomartingroup.comresearchgate.net

In the context of photovoltaics, computational studies have analyzed the light-harvesting efficiency (LHE) of this compound and its analogues. nih.gov The LHE is a measure of a molecule's ability to absorb light and is a critical factor for the performance of solar cells. nih.gov While the LHE of this compound itself may be moderate, its derivatives can be designed to have improved light absorption properties, making them potentially useful as components in dye-sensitized solar cells (DSSCs) or other types of organic solar cells. nih.gove3s-conferences.org

For OLEDs, materials with high photoluminescence efficiency and good charge transport characteristics are required. mdpi.com The fluorene (B118485) derivatives, which share structural similarities with the aromatic core of this compound, are known for their strong emission and are used in OLEDs. mdpi.com By incorporating this compound-like structures into larger conjugated systems, it may be possible to develop new emitter or host materials for OLEDs with tailored emission colors and improved device performance.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Desired Properties of Material | Role of this compound Moiety |

|---|---|---|

| Organic Photovoltaics (OPVs) | Broad light absorption, good charge transport, high light-harvesting efficiency. e3s-conferences.org | Can be a building block for donor or acceptor materials; fluorine atoms can influence energy levels. nih.gov |

This table outlines the potential roles and desired properties. Further research and development are needed to realize these applications.

Conjugated Polymers and Thin Films Derived from this compound Precursors

Coatings and Dielectric Applications Incorporating this compound

The presence of fluorine atoms in this compound significantly influences the properties of materials derived from it, making them suitable for specialized coatings and dielectric applications. chemimpex.com

Fluorinated polymers are known for their low surface energy, chemical inertness, and low dielectric constants. scscoatings.com By incorporating this compound into polymer structures, it is possible to create coatings with enhanced protective properties, such as resistance to chemicals and moisture. ulbrich.czulbrich.at These coatings can be applied to various substrates to improve their durability and performance in harsh environments. ulbrich.cz

In the field of electronics, materials with a low dielectric constant (low-k) are essential for reducing signal delay and power consumption in integrated circuits. The fluorine atoms in this compound-containing polymers can lower the dielectric constant of the material, making them attractive candidates for use as interlayer dielectrics in microelectronics. chempoint.com The dielectric strength of a material, its ability to withstand an electric field without breaking down, is another critical property for electrical insulation applications. chempoint.com Polymers derived from fluorinated monomers often exhibit high dielectric strength. scscoatings.com

Table 3: Properties Relevant to Coating and Dielectric Applications

| Property | Influence of this compound Moiety | Relevant Application |

|---|---|---|

| Surface Energy | Fluorine atoms contribute to low surface energy. | Protective coatings, anti-fouling surfaces. |

| Chemical Resistance | The strong C-F bond enhances stability against chemical attack. chemimpex.com | Chemical-resistant coatings for industrial equipment. |

| Dielectric Constant | Fluorine substitution can lower the dielectric constant. scscoatings.comscscoatings.com | Low-k dielectrics in microelectronics. |

This table highlights the general influence of fluorination on material properties relevant to these applications.

Coordination Polymers and Supramolecular Assemblies Utilizing this compound Scaffolds

The utility of this compound as a foundational component in the construction of complex molecular architectures is an area of growing interest in materials science. While direct applications in extensive coordination polymers are still emerging, its role as a critical precursor for synthesizing ligands and metal-organic complexes that form the basis of such materials is well-documented. The diketone functionality of this compound serves as a versatile reaction site for creating larger, functionalized molecules capable of coordinating with metal ions, leading to the formation of discrete metal complexes and potentially extending to polymeric or supramolecular structures.

Research has demonstrated the successful incorporation of this compound into macrocyclic Schiff base ligands. These ligands are subsequently used to create well-defined metal complexes. For instance, the condensation reaction of this compound with 1,3-dicarbonyl-phenyl-dihydrazide yields a macrocyclic Schiff base ligand that has been complexed with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). Structural analysis of these complexes suggests an octahedral geometry, where the metal ion is coordinated by the N2O2 donor atoms of the macrocyclic framework.

Table 1: Metal Complexes Derived from this compound-based Macrocyclic Ligand

| Metal Ion | Proposed Geometry | Donor Atoms |

|---|---|---|

| Co(II) | Octahedral | N2O2 |

| Ni(II) | Octahedral | N2O2 |

| Cu(II) | Octahedral | N2O2 |

| Zn(II) | Octahedral | N2O2 |

This table is based on research findings describing the synthesis and characterization of metal complexes from a macrocyclic Schiff base ligand derived from this compound.

Furthermore, this compound serves as a starting material in the synthesis of other complex organic molecules that have potential as ligands in coordination chemistry. It is used in the synthesis of the molecule H2hpi2cf, highlighting its role as a building block for larger, structured organic compounds. rsc.org The subsequent formation of crystalline structures from these derived molecules, such as the monoclinic crystal system observed for the related HPIF product, underscores the potential for creating ordered solid-state materials. rsc.org

Another notable reaction involves the condensation of this compound with an iron-sulfur carbonyl cluster, Fe₂(SH)₂(CO)₆, which results in the formation of a distinct adduct. chemicalbook.com This demonstrates the reactivity of the diketone group towards metal-containing species, a fundamental interaction in the generation of coordination complexes. The versatility of this compound is also evident in its use for synthesizing various heterocyclic compounds, such as substituted pyrazines and quinoxalines, through condensation reactions with diamines. chemicalbook.com These products can themselves be explored as ligands for the construction of functional metal-organic materials.

The nucleophilic substitution of the fluorine atoms on the phenyl rings of this compound with amines has been employed to synthesize symmetric and asymmetric 4,4'-bis(dialkylamino)benzils. researchgate.net This synthetic route opens avenues for creating a diverse library of potential ligands with tailored electronic and steric properties, which are crucial for controlling the structure and function of resulting coordination compounds.

While extensive, well-characterized coordination polymers based on this compound are not yet widely reported, the existing research provides a solid foundation. The studies consistently demonstrate its utility as a versatile building block for creating sophisticated ligands and discrete metal complexes. These fundamental components are the essential first step toward the rational design and synthesis of advanced coordination polymers and supramolecular assemblies with novel properties and applications in materials science.

Medicinal Chemistry and Biological Applications of 4,4 Difluorobenzil Scaffolds

4,4'-Difluorobenzil as a Core Scaffold in Rational Drug Design and Development

Rational drug design aims to develop new medications based on an understanding of biological targets. u-strasbg.frbbau.ac.in In this context, this compound is utilized as a fundamental building block in the creation of new pharmaceuticals. chemimpex.comguidechem.com The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry, with over 90% of new drugs containing a heterocyclic motif. ijnrd.orgmdpi.com this compound is a key precursor for synthesizing various heterocyclic compounds with potential therapeutic applications. chemimpex.comguidechem.com

For instance, it is used in the synthesis of pyrimidine-based diazepine (B8756704) derivatives. alliedacademies.org In one study, this compound was reacted with 4,6-diaminopyrimidine (B116622) in the presence of a surfactant to produce Pyrimidino-4,6-(2,4-Diazepine) derivatives. alliedacademies.org This synthesis was noted for its efficiency in terms of yield and reaction time compared to using non-fluorinated or methylated benzil (B1666583) analogs. alliedacademies.org

Another class of heterocyclic compounds derived from this compound are quinoxaline (B1680401) derivatives. These can be synthesized through a one-pot reaction involving this compound and 2,3-diaminonaphthalene (B165487). orientjchem.org The resulting Naphtaleno-4,6-(2,4-quinoxaline) derivatives have shown biological activity. orientjchem.org

Furthermore, this compound is a precursor for fluorinated triazine derivatives. For example, refluxing this compound with aminoguanidine (B1677879) bicarbonate can yield 3-amino-5,6-difluorophenyl-1,2,4-triazines, which are intermediates for more complex heterocyclic systems.

The synthesis of these and other heterocyclic structures from this compound highlights its role as a versatile starting material in the generation of compound libraries for drug discovery. nih.govajol.inforoutledge.com

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable compounds by modifying the core structure (scaffold) of an existing active molecule while retaining its biological activity. nih.govnih.gov The this compound motif can be considered a "privileged scaffold," a framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov

By using the this compound core, medicinal chemists can design analogs with potentially improved properties, such as enhanced selectivity or better pharmacokinetic profiles. nih.govresearchgate.net Computational tools and generative models can assist in designing derivative compounds that retain the essential this compound substructure while exploring new chemical space. rsc.orgarxiv.org This approach allows for the systematic exploration of structure-activity relationships, leading to the identification of lead compounds with optimized therapeutic potential. mdpi.com

Synthesis of Biologically Active Heterocyclic Compounds from this compound

Development of Fluorescent Probes and Biological Imaging Agents from this compound

Beyond its use in creating therapeutic agents, this compound and its derivatives have applications in the development of fluorescent probes for biological imaging. chemimpex.com Fluorescent probes are molecules that can absorb and re-emit light, allowing for the visualization of biological processes at a molecular level. mdpi.com

The inherent fluorescence of certain aromatic structures, which can be modulated by substituents like fluorine, makes this compound a candidate for designing such probes. chemimpex.com These probes can be used to monitor cellular processes in real-time and to detect specific biological molecules, such as protein aggregates implicated in neurodegenerative diseases. chemimpex.comnih.gov

Pharmacological Activity Screening and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Once synthesized, derivatives of this compound undergo pharmacological screening to determine their biological effects. sysrevpharm.org Structure-Activity Relationship (SAR) studies are then conducted to understand how chemical structure relates to biological activity.

Derivatives of this compound have been investigated for their effects on the central nervous system, particularly for anxiolytic (anxiety-reducing), sedative, and hypnotic (sleep-inducing) properties. alliedacademies.orgorientjchem.org

Pyrimidine-based diazepine derivatives synthesized from this compound have been evaluated for these activities in animal models. alliedacademies.org One study compared Pyrimidino-benzodiazepines derived from Benzil, 4,4'-dimethyl Benzil, and 4,4'-difluoro Benzil. alliedacademies.org The fluoro-substituted derivative (BEN-F) showed significant sedative and hypnotic activity, reportedly better than the standard drug Diazepam. alliedacademies.org However, its anxiolytic activity was found to be less than that of Diazepam. alliedacademies.org The sedative effect was assessed by a reduction in locomotor activity. alliedacademies.org